molecular formula C15H16O B14635012 1-Methyl-4-(2-phenylethoxy)benzene CAS No. 52756-30-6

1-Methyl-4-(2-phenylethoxy)benzene

Cat. No.: B14635012
CAS No.: 52756-30-6
M. Wt: 212.29 g/mol
InChI Key: IVJKZUFJSLMOJK-UHFFFAOYSA-N
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Description

1-Methyl-4-(2-phenylethoxy)benzene is an aromatic ether characterized by a benzene ring substituted with a methyl group at the 1-position and a 2-phenylethoxy group at the 4-position. The 2-phenylethoxy group introduces steric bulk and π-conjugation, which may influence solubility, stability, and electronic behavior compared to simpler alkyl or alkoxy substituents .

Properties

CAS No.

52756-30-6

Molecular Formula

C15H16O

Molecular Weight

212.29 g/mol

IUPAC Name

1-methyl-4-(2-phenylethoxy)benzene

InChI

InChI=1S/C15H16O/c1-13-7-9-15(10-8-13)16-12-11-14-5-3-2-4-6-14/h2-10H,11-12H2,1H3

InChI Key

IVJKZUFJSLMOJK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OCCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-4-(2-phenylethoxy)benzene can be synthesized through several methods. One common approach involves the reaction of 1-methyl-4-hydroxybenzene with 2-phenylethyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions in an organic solvent like acetone or dimethylformamide (DMF).

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts and advanced purification techniques are often employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-4-(2-phenylethoxy)benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding alcohol.

    Substitution: Electrophilic aromatic substitution reactions are common, where the benzene ring undergoes substitution with electrophiles such as halogens, nitro groups, or sulfonic acids.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)

    Substitution: Halogens (Cl2, Br2), nitric acid (HNO3), sulfuric acid (H2SO4)

Major Products Formed:

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols

    Substitution: Halogenated, nitrated, or sulfonated derivatives

Scientific Research Applications

1-Methyl-4-(2-phenylethoxy)benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for pharmaceuticals, agrochemicals, and dyes.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in designing compounds with specific therapeutic effects.

    Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-Methyl-4-(2-phenylethoxy)benzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The phenylethoxy group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets. The exact pathways involved vary based on the context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

1-Nitro-4-(2-phenylethoxy)benzene (3f)
  • Structure: Differs by a nitro group (-NO₂) replacing the methyl group at the 1-position.
  • Impact : The electron-withdrawing nitro group increases polarity and reduces electron density on the aromatic ring, enhancing reactivity toward nucleophilic substitution compared to the methyl-substituted analog. Reported melting point: 59–60°C .
1-(2-Methylpropoxy)-4-phenoxybenzene
  • Structure : Contains a 2-methylpropoxy (isobutoxy) group instead of 2-phenylethoxy.
  • CAS: 65481-56-3; Molecular Weight: 242.31 .
1-Methyl-4-isobutylbenzene
  • Structure : Features an isobutyl (-CH₂CH(CH₃)₂) substituent instead of 2-phenylethoxy.
  • Impact : The aliphatic isobutyl group reduces π-conjugation, leading to lower boiling points and higher volatility compared to aromatic ethers like 1-methyl-4-(2-phenylethoxy)benzene .
4-Methylbenzotrifluoride
  • Structure : Contains a trifluoromethyl (-CF₃) group at the 4-position.
  • Impact : The -CF₃ group introduces strong electron-withdrawing effects and hydrophobicity, enhancing thermal stability and resistance to oxidation compared to alkoxy-substituted analogs. Molecular Weight: 160.14; CAS: 6140-17-6 .

Physicochemical Properties

Compound Molecular Weight Melting Point (°C) Boiling Point (°C) Solubility Key Substituent Effects
This compound ~242 (estimated) N/A N/A Likely low in H₂O Steric bulk from phenylethoxy
1-Nitro-4-(2-phenylethoxy)benzene (3f) 243 59–60 N/A Chloroform, EtOAc Polar nitro group
4-Methylbenzotrifluoride 160.14 N/A N/A Organic solvents Hydrophobic -CF₃ group
1-(2-Methylpropoxy)-4-phenoxybenzene 242.31 N/A N/A N/A Steric hindrance

Key Research Findings and Trends

  • Steric vs. Electronic Effects : Bulky substituents (e.g., 2-phenylethoxy) reduce reaction rates in catalytic oxidations but enhance thermal stability, as seen in hydroperoxide formation from 1-methoxy-4-(1-methylethyl)benzene .
  • Chromatographic Behavior : GC-MS data for 1-methyl-4-(1-methyl-ethyl)-benzene (retention time: 17.478 min, 5.32% abundance) suggests that the target compound may require similar analytical conditions for identification .

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